3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid
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Overview
Description
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C₁₁H₅F₃O₈. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring, which is further substituted with four carboxylic acid groups (-COOH) at the 1, 2, 4, and 5 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid include:
1,2,4,5-Benzenetetracarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the carboxylic acid groups, leading to different reactivity and uses. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Properties
CAS No. |
53812-59-2 |
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Molecular Formula |
C11H5F3O8 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H5F3O8/c12-11(13,14)6-4(9(19)20)2(7(15)16)1-3(8(17)18)5(6)10(21)22/h1H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
NJCOLSAFYMXOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
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